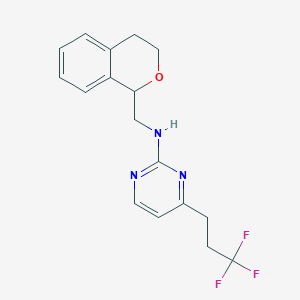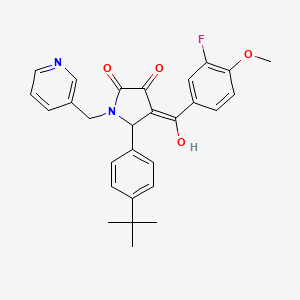
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine, also known as PBVP, is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential applications in various fields such as material science, organic electronics, and biomedical research.
作用機序
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine exerts its biological activity by binding to the colchicine site of tubulin, which prevents the polymerization of microtubules and disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo studies. This compound has been found to be metabolized in the liver and excreted in the urine. This compound has also been shown to have low solubility in water and high solubility in organic solvents.
実験室実験の利点と制限
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has several advantages for lab experiments. It is easy to synthesize, and its purity and yield can be improved by optimizing the reaction conditions. This compound has also been shown to exhibit low toxicity and high stability in organic solvents. However, this compound has limitations such as low solubility in water, which can affect its biological activity, and its potential side effects on normal cells and tissues.
将来の方向性
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has several potential future directions in various fields of research. In material science, this compound can be used as a building block for the synthesis of new conjugated polymers with improved properties such as high conductivity, high stability, and low toxicity. In biomedical research, this compound can be further studied for its potential anticancer, antibacterial, and antifungal activity. This compound can also be used as a template for the synthesis of new tubulin inhibitors with improved selectivity and potency.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a building block for the synthesis of new conjugated polymers and as a potential anticancer, antibacterial, and antifungal agent. Further studies are needed to fully understand the potential of this compound in these fields of research.
合成法
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine can be synthesized using a one-pot reaction of 2,4,6-trimethylpyrimidine, benzaldehyde, and phenylacetylene in the presence of a palladium catalyst. The reaction yields a yellow crystalline solid, which can be purified using column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
科学的研究の応用
2-phenyl-4,6-bis(2-phenylvinyl)pyrimidine has shown potential applications in various fields of research. In material science, this compound has been used as a building block for the synthesis of conjugated polymers, which have been used in the fabrication of organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal-organic frameworks.
In biomedical research, this compound has been studied for its potential anticancer activity. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of tubulin, a protein that is essential for cell division. This compound has also been studied for its potential antibacterial and antifungal activity.
特性
IUPAC Name |
2-phenyl-4,6-bis[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-4-10-21(11-5-1)16-18-24-20-25(19-17-22-12-6-2-7-13-22)28-26(27-24)23-14-8-3-9-15-23/h1-20H/b18-16+,19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWXZYMRRLQTTH-YWNVXTCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC(=N2)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC(=N2)C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298208.png)
![N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5298219.png)
![2-[5-[3-(1H-pyrazol-1-yl)benzoyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5298223.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5298228.png)


![1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298245.png)

![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B5298260.png)
![2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B5298268.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(5-methylpyrazin-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5298287.png)
![(2R*,3R*)-3-amino-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5298292.png)
![[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5298301.png)